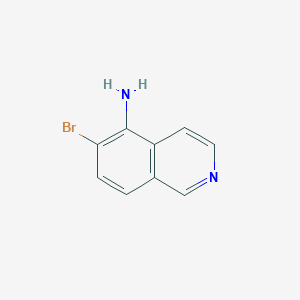

6-Bromoisoquinolin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromoisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHVTCQPCFBQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626866 | |

| Record name | 6-Bromoisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850198-02-6 | |

| Record name | 6-Bromoisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromoisoquinolin-5-amine (CAS 850198-02-6): A Key Building Block in Modern Medicinal Chemistry

Executive Summary

6-Bromoisoquinolin-5-amine is a strategically important heterocyclic building block in the field of medicinal chemistry. Its unique arrangement of a reactive bromine atom and a nucleophilic amine group on the isoquinoline scaffold makes it a versatile precursor for the synthesis of a wide array of complex molecules. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors for oncology. We will delve into detailed experimental protocols, mechanistic considerations, and safety protocols, offering researchers and drug development professionals the practical insights needed to effectively utilize this valuable intermediate.

Chapter 1: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its rigid, planar structure and the presence of a nitrogen heteroatom allow for specific hydrogen bonding interactions with biological targets. The introduction of bromine at the C6 position and an amine at the C5 position in this compound creates two orthogonal reaction handles. This allows for sequential, controlled modifications, a highly desirable feature in the construction of molecular libraries for drug screening. The bromine atom is perfectly positioned for transition-metal-catalyzed cross-coupling reactions, while the amino group can be readily acylated, alkylated, or used in cyclization reactions.

Chapter 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its successful application in synthesis.

Physicochemical Properties

The key properties of this compound are summarized below. These values are critical for determining appropriate solvents for reactions and purification, as well as for calculating reaction stoichiometry.

| Property | Value | Source |

| CAS Number | 850198-02-6 | N/A |

| Molecular Formula | C₉H₇BrN₂ | N/A |

| Molecular Weight | 223.07 g/mol | N/A |

| Appearance | Light yellow to brown crystalline powder | N/A |

| Melting Point | 135 - 140 °C | N/A |

| Boiling Point | 367.6±22.0 °C (Predicted) | N/A |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane. Sparingly soluble in water. | N/A |

Spectroscopic Characterization

Spectroscopic analysis confirms the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include distinct doublets for the aromatic protons on the isoquinoline core, with coupling constants characteristic of their ortho, meta, or para relationships. The protons of the amino group will typically appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine (C6) will be significantly shifted downfield.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. A key feature will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Chapter 3: Synthesis and Purification

The reliable synthesis of this compound is crucial for its use in multi-step drug development campaigns. A common and effective route starts from isoquinolin-5-amine.

Synthetic Pathway Overview

The most direct approach involves the electrophilic bromination of isoquinolin-5-amine. The amino group at C5 is an activating group, directing the incoming electrophile. However, direct bromination can sometimes lead to multiple products. A more controlled method involves using a milder brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.

Caption: Regioselective bromination of isoquinolin-5-amine.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system; successful execution relies on careful control of stoichiometry and reaction conditions to minimize side-product formation.

Materials:

-

Isoquinolin-5-amine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoquinolin-5-amine (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. The slight excess of NBS ensures complete consumption of the starting material.

-

Causality Insight: Portion-wise addition at low temperature is critical to control the exothermicity of the reaction and prevent the formation of di-brominated byproducts.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to neutralize any acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to yield the pure this compound.

Chapter 4: Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. This allows for a modular approach to building complex molecules.

Caption: Orthogonal reactivity of this compound.

Reactions at the C6-Bromo Position: Cross-Coupling

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Protocol Example: Suzuki-Miyaura Coupling This reaction is a cornerstone of modern organic synthesis for creating C-C bonds.

-

Setup: To a reaction vial, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Trustworthiness Note: Degassing the solvent (e.g., by bubbling argon through it) is essential to remove oxygen, which can deactivate the palladium catalyst.

-

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash, dry, and concentrate the organic phase.

-

Purification: Purify the residue by silica gel chromatography.

Reactions at the C5-Amino Position

The primary amine is a versatile nucleophile.

Protocol Example: Acylation This reaction is commonly used to introduce amide functionalities, which are prevalent in drug molecules.

-

Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Reagent Addition: Cool the solution to 0 °C and slowly add the acyl chloride or anhydride (1.1 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion.

-

Work-up: Quench with water and perform a standard aqueous work-up.

-

Purification: Purify by chromatography or recrystallization.

Chapter 5: Applications in Drug Discovery - A Kinase Inhibitor Case Study

This compound has been identified as a key intermediate in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer.

| Derivative Class | Biological Target(s) | Therapeutic Area |

| Pyrazolyl-isoquinolines | Tyrosine Kinases (e.g., c-Met, VEGFR) | Oncology |

| Aminopyrimidine-isoquinolines | Serine/Threonine Kinases (e.g., CDK, Aurora) | Oncology |

| Fused Heterocyclic Systems | PI3K, mTOR | Oncology, Immunology |

The general strategy involves using the C6-bromo position to introduce a larger, often aromatic, substituent via Suzuki coupling that interacts with the hinge region of the kinase active site. The C5-amine is then functionalized to interact with the solvent-exposed region, providing opportunities to fine-tune potency and pharmacokinetic properties.

Chapter 6: Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety.

| Hazard Category | GHS Pictogram | Statement |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. |

Handling:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

Chapter 7: Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its pre-installed, orthogonally reactive functional groups provide a reliable and flexible platform for the synthesis of complex molecular architectures. As the demand for novel, highly selective kinase inhibitors and other targeted therapies continues to grow, the importance of strategically functionalized scaffolds like this compound is set to increase. Future research will likely explore its use in developing new classes of therapeutics and in the synthesis of functional materials.

References

Due to the nature of this specific chemical as a building block, its primary documentation is found in patents and supplier databases rather than extensive peer-reviewed articles about the compound itself. The following references point to patents where its synthesis and/or use is described as a key step towards a final, biologically active product.

- Patent Application WO2010067131A1: "PYRAZOLYL-ISOQUINOLINE AND -QUINOLINE DERIVATIVES AS C-MET INHIBITORS".

- Patent Application WO2008007050A1: "ISOQUINOLINE DERIVATIVES AS KINASE INHIBITORS".

- Patent Application WO2014120924A1: "SUBSTITUTED ISOQUINOLINONE COMPOUNDS AS MODULATORS OF A BOTULINUM NEUROTOXIN".

physical properties of 6-Bromoisoquinolin-5-amine

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromoisoquinolin-5-amine

Abstract

This compound (CAS No. 850198-02-6) is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1] Its unique arrangement of a bromine atom and an amino group on the isoquinoline scaffold makes it a versatile intermediate for creating complex molecular architectures.[1] Notably, it has gained prominence as a key precursor in the development of potent inhibitors for Bromodomain-containing Protein 4 (BRD4), a critical therapeutic target in various cancers.[1] This guide provides a comprehensive technical overview of the core physical and chemical properties of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its molecular profile, predicted spectroscopic signatures, a plausible synthetic workflow, and essential safety protocols. The insights herein are synthesized from available data on the target molecule and closely related analogues to provide a robust predictive framework for laboratory applications.

Core Molecular Profile

This compound is a substituted aromatic heterocycle. The isoquinoline core provides a rigid scaffold, while the bromine atom at the 6-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the amine group at the 5-position offers a site for amidation, alkylation, or diazotization reactions. This dual functionality is highly valuable in constructing diverse chemical libraries for drug discovery.

Caption: Logical workflow for predictive spectroscopic analysis.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the isoquinoline ring and the amine protons.

-

Aromatic Region (δ 7.0-9.5 ppm): Five protons are attached to the heterocyclic core. Their precise chemical shifts and coupling patterns will be influenced by the electron-donating amine and the electron-withdrawing/inductive effects of the bromine and ring nitrogen. For example, spectra of related compounds like 6-bromoquinoline show aromatic protons in this region. [2]* Amine Protons (Variable Shift): The two protons of the -NH₂ group will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine distinct carbon signals.

-

Aromatic Carbons (δ 110-160 ppm): The nine carbons of the isoquinoline ring will resonate in this typical range. The carbon attached to the bromine (C6) will be significantly influenced by the halogen's electronegativity. The carbon attached to the amine group (C5) will be shielded relative to other aromatic carbons.

-

Spectral data for similar structures, such as 5,6,7,8-tetrahydroquinazoline, show aromatic carbons in a comparable range. [3]

Infrared (IR) Spectroscopy

The IR spectrum provides clear signatures for the primary amine and aromatic functionalities.

-

N-H Stretching (3400-3250 cm⁻¹): As a primary amine, two distinct bands are expected in this region, corresponding to the asymmetric and symmetric N-H stretches. [4][5][6]* N-H Bending (1650-1580 cm⁻¹): A characteristic bending vibration for the primary amine group should be observable here. [4]* C=C Aromatic Stretching (1600-1400 cm⁻¹): Multiple bands are expected in this region due to the vibrations of the carbon-carbon bonds within the isoquinoline ring system. [7][8]* C-H Aromatic Stretching (3100-3000 cm⁻¹): A weak to medium absorption band is expected just above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring. [7]* C-N Stretching (1335-1250 cm⁻¹): A strong band corresponding to the aromatic C-N stretch is anticipated in this region. [4]

Mass Spectrometry

Mass spectrometry is a definitive technique for confirming molecular weight and elemental composition.

-

Molecular Ion (M⁺): The compound has an odd molecular weight (223.07), which adheres to the Nitrogen Rule , indicating the presence of an odd number of nitrogen atoms (in this case, two nitrogens, but the rule applies to the final parity). [6][9]* Isotopic Pattern: A key diagnostic feature will be the presence of two major peaks for the molecular ion at m/z 223 and m/z 225, with a nearly 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Aliphatic amines typically undergo α-cleavage. [9]While this is an aromatic amine, fragmentation may involve the loss of HCN or other characteristic pathways for aromatic nitrogen heterocycles.

Proposed Synthetic Workflow & Protocol

While a specific synthesis for this compound is not widely published, a plausible and logical route can be designed based on established organochemical transformations of the quinoline/isoquinoline scaffold. [10]A common strategy involves introducing the substituents sequentially onto a pre-formed ring. One such approach is the nitration of 6-bromoisoquinoline followed by the reduction of the nitro group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Illustrative)

Disclaimer: This is a proposed protocol based on standard procedures and should be optimized for safety and yield in a controlled laboratory setting.

Step 1: Nitration of 6-Bromoisoquinoline [10]1. Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve 1.0 equivalent of 6-bromoisoquinoline in concentrated sulfuric acid. 2. Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid dropwise to an equal volume of concentrated sulfuric acid, maintaining a cool temperature. 3. Reaction: Add the cold nitrating mixture dropwise to the stirred 6-bromoisoquinoline solution. The temperature must be strictly controlled (0-5 °C) to prevent over-nitration and ensure regioselectivity. The bromine at C6 and the activating nature of the ring direct the nitro group to the C5 position. 4. Workup: After stirring for 1-2 hours (monitor by TLC), slowly pour the reaction mixture onto crushed ice. The resulting precipitate is the crude 6-bromo-5-nitroisoquinoline. 5. Purification: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then with a cold, dilute sodium bicarbonate solution. Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 6-Bromo-5-nitroisoquinoline

-

Preparation: To a flask containing the 6-bromo-5-nitroisoquinoline from Step 1, add a solvent such as ethanol or acetic acid.

-

Reduction: Add a reducing agent. Common choices include:

-

Tin(II) Chloride: Add an excess of SnCl₂·2H₂O in concentrated HCl and heat the mixture.

-

Iron Powder: Add an excess of iron powder in the presence of an acid like acetic acid or ammonium chloride solution and heat.

-

Catalytic Hydrogenation: Dissolve the nitro compound in a suitable solvent (e.g., ethanol) and subject it to hydrogenation (H₂ gas) in the presence of a catalyst like Palladium on carbon (Pd/C). [11]3. Workup: After the reaction is complete (monitor by TLC), the workup depends on the reagent used. For metal/acid reductions, basify the mixture carefully with NaOH or Na₂CO₃ to precipitate metal hydroxides and free the amine. Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Safety, Handling, and Storage

As a brominated aromatic amine, this compound should be handled with appropriate care. Safety protocols should be derived from data sheets of similar hazardous compounds. [12][13][14]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [12][15]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [12][15]Avoid contact with skin and eyes. [12]In case of contact, rinse the affected area immediately with plenty of water. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [12]Keep away from strong oxidizing agents and acids. * Health Hazards: May cause skin, eye, and respiratory irritation. [1][12]Harmful if swallowed. [13]

Applications in Research and Drug Development

This compound is more than a chemical curiosity; it is an enabling tool for drug discovery.

-

Medicinal Chemistry: Its primary documented application is as a key intermediate in synthesizing novel small-molecule inhibitors. The bromine atom provides a reactive site for introducing diversity through palladium-catalyzed cross-coupling reactions, allowing for the exploration of the chemical space around the isoquinoline core. * BRD4 Inhibition: Derivatives of this compound have been identified as having a high affinity for Bromodomain-containing Protein 4 (BRD4). [1]BRD4 is an epigenetic reader protein that plays a crucial role in regulating the transcription of key oncogenes, making it a high-value target for anticancer therapies. [1]* Fragment-Based Drug Discovery (FBDD): The isoquinolin-amine scaffold itself has been identified as a valuable fragment for inhibiting protein kinases, such as ROCK-I, demonstrating the utility of this core structure in FBDD campaigns. [16]

References

- ChemShuttle. (n.d.). This compound; CAS No.: 850198-02-6.

-

PubChem. (n.d.). This compound. Retrieved from [Link].

- Royal Society of Chemistry. (n.d.). Supporting Information for various quinazoline derivatives.

-

American Elements. (n.d.). 5-Bromoisoquinolin-6-amine | CAS 566943-98-4. Retrieved from [Link].

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link].

- BLD Pharmatech. (n.d.). Safety Data Sheet for 6-Bromoisoquinoline.

-

Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Retrieved from [Link].

-

ResearchGate. (2025). Mild synthesis of 6-amino-5-bromoquinoxaline. Retrieved from [Link].

- UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions.

- Illinois State University. (2015). Infrared Spectroscopy guide. Retrieved from a university chemistry department resource.

-

ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link].

-

CAS Common Chemistry. (n.d.). 6-Bromo-1-isoquinolinamine. Retrieved from [Link].

- WebSpectra. (n.d.). IR Absorption Table.

-

PubChem. (n.d.). 5-Bromoquinoxalin-6-amine. Retrieved from [Link].

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

ResearchGate. (2025). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Retrieved from [Link].

-

PubChem. (n.d.). 5-Aminoisoquinoline. Retrieved from [Link].

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].

- BenchChem. (n.d.). 6-Bromocinnolin-4-amine: A Technical Guide for Drug Discovery Professionals.

- PubMed. (n.d.). Fragmentation reactions of b(5) and a(5) ions containing proline.

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link].

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link].

-

ChemSynthesis. (2025). 6-bromo-5,8-dimethylisoquinoline. Retrieved from [Link].

-

PubChem. (n.d.). 5-bromo-N-hexylisoquinolin-1-amine. Retrieved from [Link].

Sources

- 1. This compound|CAS 850198-02-6 [benchchem.com]

- 2. 6-Bromoquinoline(5332-25-2) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. chemscene.com [chemscene.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Bromoisoquinolin-5-amine: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 6-Bromoisoquinolin-5-amine, a pivotal heterocyclic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its fundamental properties, synthesis, and critical applications, with a focus on its emerging role in targeted therapeutics.

Introduction: The Strategic Importance of this compound

This compound is a substituted isoquinoline that has garnered significant interest in the scientific community. Its unique arrangement of a bromine atom and an amino group on the isoquinoline scaffold makes it a highly versatile and valuable building block in synthetic and medicinal chemistry.[1][2] The strategic placement of these functional groups allows for sequential, site-selective modifications, enabling the construction of complex molecular architectures.

Recently, this compound has been identified as a crucial intermediate in the development of potent and selective inhibitors for Bromodomain-containing Protein 4 (BRD4).[3] BRD4 is a key epigenetic reader protein and a high-priority therapeutic target in various malignancies, including acute myeloid leukemia and multiple myeloma.[3] The ability to serve as a foundational scaffold for such inhibitors underscores its importance in the ongoing quest for novel anticancer agents.

Core Properties and Molecular Structure

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | [3][4] |

| Molecular Weight | 223.07 g/mol | [3][4] |

| CAS Number | 850198-02-6 | [3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-amino-6-bromoisoquinoline | [4] |

Molecular Structure Diagram

The structural arrangement of this compound is depicted below, highlighting the isoquinoline core with amine and bromine substituents at the C5 and C6 positions, respectively.

Caption: 2D structure of this compound.

Synthetic Pathways and Rationale

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Causality and Experimental Choices:

-

Cyclization: The choice of a Bischler-Napieralski or Pictet-Spengler type reaction is standard for forming the isoquinoline ring system from appropriate precursors.[5] These methods are robust and well-documented.

-

Nitration/Bromination Sequence: Introducing a nitro group first can direct the subsequent bromination. However, direct bromination of the isoquinoline nucleus, often requiring strong acidic conditions, is also a viable route.[5][6] Using a reagent like N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine.[6]

-

Nitro Group Reduction: The reduction of an aromatic nitro group to an amine is a high-yielding and reliable transformation.[5] Reagents like tin(II) chloride (SnCl₂), iron in ammonium chloride (Fe/NH₄Cl), or catalytic hydrogenation (H₂/Pd-C) are standard, chosen based on substrate tolerance and reaction scale.[7]

Applications in Drug Discovery and Organic Synthesis

The primary value of this compound lies in its utility as a versatile intermediate. The amine and bromide moieties serve as orthogonal reactive handles for building molecular complexity.

Role as a Scaffold for BRD4 Inhibitors

As previously mentioned, this compound is a key building block for developing BRD4 inhibitors.[3] The amine group can be acylated or used in coupling reactions to build upon the core structure, while the bromine atom allows for the introduction of diverse aryl or alkyl groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This modularity is highly attractive in a drug discovery context, allowing for the systematic exploration of the structure-activity relationship (SAR).

Versatility in Cross-Coupling Reactions

The presence of the C-Br bond is particularly advantageous for modern synthetic chemistry. It provides a reactive site for introducing new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of pharmaceutical manufacturing.

Caption: Diversification of the this compound scaffold.

Experimental Protocols and Safety

This section provides a representative experimental protocol for a common synthetic transformation using this compound and outlines essential safety and handling procedures.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling this compound with an arylboronic acid.

Objective: To synthesize a 6-aryl-isoquinolin-5-amine derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Procedure:

-

Inert Atmosphere: To a flame-dried reaction flask, add this compound, the arylboronic acid, and the base.

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-isoquinolin-5-amine.

Safety and Handling

As a brominated aromatic amine, this compound requires careful handling to minimize exposure.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8][9]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][10]

-

Exposure Routes: The compound is harmful if swallowed, inhaled, or in contact with skin. It may cause skin, eye, and respiratory irritation.[3]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Conclusion

This compound stands out as a high-value chemical intermediate with significant applications in contemporary drug discovery and organic synthesis. Its well-defined reactive sites enable a modular approach to the synthesis of complex molecules, most notably as a scaffold for targeted therapeutics like BRD4 inhibitors. A thorough understanding of its properties, synthetic accessibility, and handling requirements is essential for researchers aiming to leverage its full potential in the development of next-generation pharmaceuticals.

References

-

PubChem. This compound | C9H7BrN2. National Center for Biotechnology Information. [Link]

-

American Elements. 5-Bromoisoquinolin-6-amine | CAS 566943-98-4. [Link]

-

Acros Organics. SAFETY DATA SHEET - Quinoline. [Link]

-

Acros Organics. SAFETY DATA SHEET - 5-Bromo-1-pentene. [Link]

-

AbacipharmTech. This compound. [Link]

-

Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

- Google Patents.

-

ResearchGate. Mild synthesis of 6-amino-5-bromoquinoxaline. [Link]

-

ResearchGate. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. [Link]

Sources

- 1. CAS 852570-80-0: 5-bromoisoquinolin-1-amine | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound|CAS 850198-02-6 [benchchem.com]

- 4. This compound | C9H7BrN2 | CID 22607662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.ie [fishersci.ie]

A Technical Guide to the Solubility of 6-Bromoisoquinolin-5-amine in Organic Solvents for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromoisoquinolin-5-amine, a key building block in medicinal chemistry. In the absence of extensive published quantitative data, this document establishes a framework for its predicted solubility profile based on structural analysis and offers detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility to facilitate its use in synthesis, purification, formulation, and biological screening.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound is a substituted aromatic heterocycle of significant interest in the synthesis of novel therapeutic agents. Its structure, featuring a brominated isoquinoline core with an amino substituent, presents a versatile scaffold for generating diverse chemical libraries. The bromine atom provides a handle for cross-coupling reactions, while the amino group can be functionalized in various ways.

The solubility of a compound is a critical physicochemical property that dictates its utility throughout the drug discovery and development pipeline.[1][2] Poor solubility can hinder synthetic workups, complicate purification, and lead to unreliable results in biological assays. In later stages, low aqueous solubility often correlates with poor absorption and bioavailability, dooming a promising drug candidate. Therefore, a comprehensive understanding of the solubility of this compound in various organic solvents is paramount for its effective application.

This guide will first explore the theoretical underpinnings of this compound's solubility based on its molecular structure. It will then provide detailed, step-by-step protocols for the experimental determination of its solubility, ensuring that researchers can generate reliable and reproducible data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 850198-02-6 | [3][4][5] |

| Molecular Formula | C₉H₇BrN₂ | [3] |

| Molecular Weight | 223.07 g/mol | [5] |

| Appearance | Crystalline solid | |

| Melting Point | 155-160 °C |

Theoretical Background and Predicted Solubility Profile

The solubility of this compound in a given solvent is governed by the principle of "like dissolves like."[6] The overall polarity of the molecule, arising from the interplay of its functional groups, will determine its affinity for solvents of varying polarities.

The isoquinoline core is a bicyclic aromatic system containing a nitrogen atom, which imparts some polarity. The amino group (-NH₂) is a polar functional group capable of acting as a hydrogen bond donor and acceptor. Conversely, the bromine atom and the aromatic rings contribute to the molecule's lipophilicity.

Based on this structure, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the amino group suggests that this compound should be capable of hydrogen bonding with protic solvents. A supplier datasheet notes "moderate solubility in ethanol and methanol," which aligns with this prediction.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents can accept hydrogen bonds and have significant dipole moments, which should facilitate the dissolution of the polar this compound. A related compound, 5-Bromoisoquinolin-1-amine, is described as having moderate solubility in polar organic solvents.[6] Therefore, good solubility is anticipated in solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the amino group and the nitrogen in the isoquinoline ring is likely to result in poor solubility in nonpolar solvents.

The predicted solubility of this compound in a range of common organic solvents is summarized in Table 2. It is crucial to note that these are predictions and must be confirmed by experimental determination.

| Solvent Class | Solvent | Predicted Solubility |

| Polar Protic | Methanol | Moderate to High |

| Ethanol | Moderate | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High |

| N,N-Dimethylformamide (DMF) | High | |

| Acetonitrile (ACN) | Moderate | |

| Tetrahydrofuran (THF) | Moderate to Low | |

| Dichloromethane (DCM) | Moderate to Low | |

| Nonpolar | Toluene | Low to Insoluble |

| Hexane | Insoluble |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, standardized experimental protocols are essential. The following methodologies are recommended for determining the equilibrium solubility of this compound.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8][9]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator)

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant agitation speed and temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the dissolution process has reached a steady state.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Analytical Quantification: HPLC and NMR Methods

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a dissolved compound.[10][11][12]

Objective: To accurately measure the concentration of this compound in the saturated solvent.

Methodology:

-

Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted, filtered supernatant from the shake-flask experiment into the HPLC system.

-

Concentration Determination: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

4.2.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy offers a rapid and accurate alternative to HPLC for solubility determination, especially when a suitable internal standard is used.[13][14][15][16]

Objective: To quantify the concentration of this compound in a saturated solution using an internal standard.

Methodology:

-

Internal Standard Selection: Choose an internal standard that is soluble in the solvent of interest, has a simple ¹H NMR spectrum with peaks that do not overlap with those of this compound, and is chemically inert.

-

Sample Preparation: Prepare a stock solution of the internal standard in the chosen deuterated solvent. Add a known amount of this stock solution to the filtered supernatant from the shake-flask experiment.

-

NMR Acquisition: Acquire the ¹H NMR spectrum of the sample.

-

Integration and Calculation: Integrate the area of a well-resolved peak of this compound and a peak from the internal standard. The concentration of this compound can be calculated using the following equation:

Concentration_analyte = (Area_analyte / N_protons_analyte) * (N_protons_IS / Area_IS) * Concentration_IS

where:

-

Area_analyte and Area_IS are the integrated peak areas of the analyte and internal standard, respectively.

-

N_protons_analyte and N_protons_IS are the number of protons giving rise to the integrated signals.

-

Concentration_IS is the known concentration of the internal standard.

-

Visualizing the Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility profile.

Caption: A logical workflow for the comprehensive assessment of a compound's solubility profile.

Conclusion

While publicly available quantitative solubility data for this compound is limited, its molecular structure suggests moderate to high solubility in polar organic solvents and poor solubility in nonpolar solvents. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for obtaining this critical data. A systematic approach, as outlined in the workflow diagram, will ensure the generation of high-quality, reproducible solubility profiles essential for the successful application of this compound in research and development.

References

-

Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. International Journal of Pharmaceutics. [Link]

-

Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. ScienceDirect. [Link]

-

Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. ACS Publications. [Link]

-

Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. PubMed. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Applications of NMR Spectroscopy. Solubility of Things. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Shake Flask Method Summary. BioAssay Systems. [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. [Link]

-

METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. КиберЛенинка. [Link]

-

(PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. [Link]

-

HPLC Determination of 8 Heterocyclic Amines in Fish Products with Solid Phase Extraction. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS. [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Institutes of Health. [Link]

-

Solubility of compounds slightly soluble or insoluble in DMSO?. ResearchGate. [Link]

-

Solubility Data of DMSO. Scribd. [Link]

-

This compound. Angene Chemical. [Link]

-

This compound. PubChem. [Link]

-

5-Bromoquinoxalin-6-amine. PubChem. [Link]

-

5-Bromoisoquinolin-6-amine. American Elements. [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

-

5-Bromo-6-methoxyisoquinoline. Chemsrc. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. This compound | C9H7BrN2 | CID 22607662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|CAS 850198-02-6 [benchchem.com]

- 5. 5-AMino-6-broMoisoquinoline | 850198-02-6 [amp.chemicalbook.com]

- 6. CAS 852570-80-0: 5-bromoisoquinolin-1-amine | CymitQuimica [cymitquimica.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. jfda-online.com [jfda-online.com]

- 11. cyberleninka.ru [cyberleninka.ru]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromoisoquinolin-5-amine safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of 6-Bromoisoquinolin-5-amine

This guide provides a detailed technical framework for the safe handling, storage, and disposal of this compound (CAS 850198-02-6). It is intended for researchers, scientists, and drug development professionals who may utilize this compound in laboratory and preclinical settings.

Provisional Hazard Identification and Risk Assessment

Based on the hazard profiles of structurally related compounds, this compound should be treated as a hazardous substance. The primary risks are associated with acute toxicity, irritation to the skin, eyes, and respiratory system, and potential long-term health effects.

Postulated GHS Classification

A conservative, precautionary GHS classification for this compound is proposed below, based on data from analogous structures[2][3][4].

| Hazard Class | Hazard Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Skull and Crossbones |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Skull and Crossbones |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Skull and Crossbones |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Exclamation Mark |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Exclamation Mark |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Environment |

This table represents a synthesized and precautionary classification. The actual classification may vary and should be determined by empirical testing.

Toxicological Profile Summary

While specific toxicological data for this compound is lacking, related compounds exhibit mechanisms for concern. The amino and bromo functionalities on an aromatic scaffold suggest the potential for skin and respiratory sensitization. Entry into the bloodstream, whether through ingestion, inhalation, or absorption through compromised skin, could lead to systemic effects[2]. Long-term exposure to similar compounds has not been fully investigated, warranting a cautious approach to minimize all routes of exposure[2][5].

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls should be the primary method of protection, supplemented by appropriate PPE.

Engineering Controls

All manipulations of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[6][7]. The workspace should be equipped with an accessible safety shower and eyewash station[6].

Personal Protective Equipment (PPE)

The selection of PPE is paramount to preventing direct contact. The following table outlines the recommended PPE for handling this compound.

| Body Part | Protection | Standard/Specification | Causality |

| Eyes/Face | Safety goggles with side-shields and a face shield | EN 166 (EU) or ANSI Z87.1 (US) | Protects against splashes and airborne particles causing serious eye irritation[3][8]. |

| Hands | Chemical-resistant nitrile or neoprene gloves | EN 374 | Prevents skin contact, which can cause irritation and toxic absorption[8]. Double-gloving is recommended for extended handling. |

| Body | Flame-retardant laboratory coat | - | Protects underlying clothing and skin from splashes and contamination[8]. |

| Respiratory | NIOSH/MSHA-approved respirator with appropriate cartridges | EN 149 or equivalent | Required when engineering controls are insufficient or when handling generates significant dust, to prevent respiratory irritation and toxic inhalation[3][8][9]. |

| Feet | Closed-toe, chemical-resistant shoes | - | Protects feet from spills[8]. |

PPE Workflow Diagram

The following workflow illustrates the mandatory sequence for donning and doffing PPE to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential to minimize exposure during routine laboratory operations.

Handling Protocol

-

Preparation: Before handling, thoroughly review this guide and any available institutional chemical safety protocols. Ensure the chemical fume hood is operational and the work area is clear of clutter.

-

Weighing: Weigh the solid compound within the fume hood. Use a dedicated spatula and weighing paper. Tare the balance with the receiving vessel before adding the compound to avoid contamination of the balance.

-

Transfer: To prevent dust generation, handle the solid gently. If transferring to a flask with solvent, add the solvent slowly to the solid to minimize aerosolization.

-

General Conduct: When handling, do not eat, drink, or smoke[2][3]. Avoid all personal contact, including inhalation[2]. Keep containers securely sealed when not in use[2].

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water[2][10]. Decontaminate all surfaces and equipment.

Storage Conditions

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Container: Keep the compound in its original, tightly sealed container[7][9][10].

-

Location: Store in a dry, cool, and well-ventilated place, preferably in a locked cabinet designated for toxic chemicals[7][9].

-

Incompatibilities: Store away from strong oxidizing agents and strong acids[10][11].

-

Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) may be advisable, though room temperature storage is generally cited[12].

Emergency Procedures

A clear, pre-defined emergency plan is mandatory for any laboratory handling this compound.

Exposure Response

-

Skin Contact: Immediately take off all contaminated clothing. Flush the affected skin with copious amounts of running water and soap for at least 15 minutes[2][6]. Seek immediate medical attention[13].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][3]. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[6].

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing[3][7]. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention[2][14].

-

Ingestion: Do NOT induce vomiting[2][7]. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[2][7].

Spill Management

-

Evacuate: Clear the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent the spill from entering drains or waterways[2].

-

Clean-up: For a small dry spill, carefully sweep or scoop up the material using non-sparking tools, avoiding dust generation[7][10]. Place into a suitable, labeled container for hazardous waste disposal[2]. For a liquid spill, cover with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite)[2].

-

Decontaminate: Clean the spill area thoroughly.

Firefighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam[7][10][15].

-

Specific Hazards: The compound is not considered a significant fire risk, but containers may burn[2]. Thermal decomposition can produce toxic and irritating fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide[5][11][14].

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[7][10][14].

Emergency Response Workflow

Caption: Decision workflow for emergency incidents.

Disposal Considerations

Waste generated from handling this compound must be treated as hazardous.

-

Waste Classification: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification[5].

-

Containment: Collect all waste, including contaminated disposables (gloves, wipes, etc.), in a dedicated, properly labeled, and sealed container for halogenated organic waste[2][8].

-

Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable regulations[3][7]. Do not allow the product to enter drains or the environment[7][15].

References

- 1. This compound|CAS 850198-02-6 [benchchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. echemi.com [echemi.com]

- 4. 5-Bromoquinoxalin-6-amine | C8H6BrN3 | CID 14928442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. vibrantpharma.com [vibrantpharma.com]

- 13. file.bldpharm.com [file.bldpharm.com]

- 14. fishersci.ie [fishersci.ie]

- 15. capotchem.com [capotchem.com]

The Emerging Potential of 6-Bromoisoquinolin-5-amine Derivatives in Medicinal Chemistry: A Technical Guide

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. The strategic introduction of functional groups onto this core structure allows for the fine-tuning of its physicochemical properties and biological activities. This technical guide focuses on the 6-Bromoisoquinolin-5-amine core, a versatile building block with significant potential for the development of novel therapeutic agents. By leveraging the distinct reactivity of the bromo and amine substituents, a multitude of derivatives can be synthesized and explored for a range of biological applications. This document will provide an in-depth analysis of the synthetic strategies, potential biological activities, and key molecular targets of this compound derivatives, drawing upon established research on analogous brominated quinoline and isoquinoline structures.

Introduction: The Strategic Importance of the this compound Scaffold

The isoquinoline ring system is a fundamental component of numerous alkaloids with potent pharmacological properties. The functionalization of this scaffold is a cornerstone of medicinal chemistry, enabling the modulation of activity against various biological targets. The this compound scaffold, in particular, offers two key points of diversification: the bromine atom at the 6-position and the amine group at the 5-position. This dual functionality allows for selective and sequential chemical modifications, making it an ideal starting point for the construction of diverse chemical libraries for biological screening.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. The amine group can be readily acylated, alkylated, or used as a nucleophile in various condensation reactions. This inherent reactivity provides a robust platform for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Synthetic Strategies for Derivatization

The synthetic utility of this compound lies in its amenability to a wide range of chemical transformations. The following diagram illustrates a general workflow for the synthesis of derivatives from this core structure.

Caption: General synthetic routes for the derivatization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

The bromine atom at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

-

Reaction Setup: To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 mmol), and potassium carbonate (K2CO3) (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the vial with argon or nitrogen gas three times.

-

Solvent Addition: Add a mixture of 1,4-dioxane (8 mL) and water (2 mL) to the vial.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Modification of the C5-Amine Group

The amine group at the C5-position can be readily functionalized through various reactions, including acylation, sulfonylation, and reductive amination.

Experimental Protocol: Acylation of the Amine Group

-

Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add triethylamine (1.5 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylating Agent Addition: Add the desired acyl chloride (1.1 mmol) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with water (10 mL) and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the product by recrystallization or column chromatography.

Potential Biological Activities and Molecular Targets

While the biological activities of derivatives of this compound are not yet extensively documented, the known activities of structurally related compounds provide a strong rationale for their investigation in several therapeutic areas.

Anticancer Activity

Quinoline and isoquinoline derivatives are well-represented among anticancer agents.[1][2] Research on related brominated quinolines has demonstrated significant antiproliferative and apoptotic effects in various cancer cell lines. For instance, 6-bromo-5-nitroquinoline has shown notable activity against glioblastoma, cervical, and adenocarcinoma cell lines.[1] This suggests that derivatives of this compound could also possess potent anticancer properties.

Potential Molecular Targets:

-

Kinases: The quinoline and isoquinoline scaffolds are core components of many kinase inhibitors.[3] The 4-anilino-quin(az)oline framework, for example, is a well-established motif in the design of both broad-spectrum and selective kinase inhibitors, including the EGFR inhibitor lapatinib.[3] Derivatives of this compound could be designed to target various kinases implicated in cancer progression, such as EGFR, VEGFR, and others in the RAS-RAF-MEK-ERK signaling cascade.[4]

-

Topoisomerases: Some quinoline derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[5]

Inhibition of Bromodomain and Extra-Terminal Domain (BET) Proteins

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the transcriptional regulation of oncogenes like MYC.[6][7] Consequently, BRD4 has emerged as a high-priority target for cancer therapy.[7][8] Many small molecule inhibitors of BRD4 feature heterocyclic scaffolds that mimic the acetylated lysine recognized by the bromodomain.[9] The this compound core presents a promising scaffold for the design of novel BRD4 inhibitors.

Caption: Proposed mechanism of action for this compound derivatives as BRD4 inhibitors.

Table 1: Representative IC50 Values of Related Brominated Quinazoline Anticancer Agents

| Compound | Target Cell Line | IC50 (µM) |

| Compound 8a (a 6-bromo-quinazoline-4(3H)-one derivative) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 |

| SW480 (Colon Cancer) | 17.85 ± 0.92 | |

| MRC-5 (Normal Lung Fibroblast) | 84.20 ± 1.72 |

Note: Data is for structurally related compounds and serves as a rationale for investigating this compound derivatives.

Rho-Associated Kinase (ROCK) Inhibition

Fragment-based screening has identified 6-substituted isoquinolin-1-amine derivatives as inhibitors of ROCK-I, a serine/threonine kinase involved in various cellular processes, including cell adhesion, motility, and contraction.[10] Dysregulation of ROCK signaling is implicated in cardiovascular diseases and cancer. This finding suggests that derivatives of this compound could also be explored as potential ROCK inhibitors.

Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds

SAR studies on related quinoline and quinazoline derivatives provide valuable insights for the design of novel this compound-based compounds.

-

Substitution at the Bromo Position: The introduction of various aryl and heteroaryl groups at the 6-position via cross-coupling reactions can significantly impact biological activity by influencing factors such as steric bulk, electronic properties, and the potential for additional interactions with the target protein.

-

Modification of the Amine Group: The nature of the substituent on the amine group is crucial. For instance, in a series of 6-bromo quinazoline derivatives, the presence of an aliphatic linker attached to a thiol group at a different position resulted in the most potent anticancer activity. This highlights the importance of exploring a variety of substituents on the amine of the this compound core.

-

Positional Isomerism: The relative positions of the bromo and amino groups on the isoquinoline ring are critical for activity. Studies on bromoisoquinoline-5,8-quinones have shown that a 7-amino substitution leads to greater cytotoxicity compared to a 6-amino analog, emphasizing the importance of the specific substitution pattern.[11]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel, biologically active compounds. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. Based on the established biological activities of structurally related brominated quinolines and isoquinolines, derivatives of this compound are prime candidates for investigation as anticancer agents, kinase inhibitors, and modulators of epigenetic targets such as BRD4.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Comprehensive SAR studies, guided by molecular modeling and a deep understanding of the target biology, will be crucial for the identification and optimization of lead compounds with therapeutic potential.

References

-

Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology.

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry.

-

6-Bromo-N-(2-methyl-2H-benzo[d][1][2][3]triazol-5-yl)quinolin-4-amine. Molbank.

-

Buy 6-Bromoisoquinolin-8-amine. BenchChem.

-

Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile. BenchChem.

-

Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry.

-

Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Journal of Medicinal Chemistry.

-

Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Targeting Brd4 for cancer therapy: inhibitors and degraders. MedChemComm.

-

Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry.

-

Bromodomain Inhibitors and Therapeutic Applications. Current Medicinal Chemistry.

-

Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017).

-

Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Pharmaceutical and Bio-Medical Science.

-

Discovery and lead identification of quinazoline-based BRD4 inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate.

-

Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study. Bioorganic & Medicinal Chemistry.

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.

-

Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.

-

(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.

Sources

- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Brd4 for cancer therapy: inhibitors and degraders - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and lead identification of quinazoline-based BRD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buy 6-Bromoisoquinolin-8-amine [smolecule.com]

The Emergent Role of Bromoisoquinolines in Modern Cancer Research: Mechanisms, Structure-Activity Relationships, and Therapeutic Potential

An In-depth Technical Guide:

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The isoquinoline scaffold is a well-established pharmacophore, forming the backbone of numerous bioactive alkaloids with a wide spectrum of therapeutic effects, including significant anticancer properties.[1][2] Strategic chemical modification of this core structure is a cornerstone of medicinal chemistry, aimed at enhancing potency and refining selectivity. Among these modifications, halogenation—specifically bromination—has emerged as a powerful strategy for augmenting the cytotoxic potential of isoquinoline derivatives. This guide provides a comprehensive technical overview of the role of bromoisoquinolines in oncology, synthesizing current research to elucidate their mechanisms of action, explore structure-activity relationships (SAR), and present key experimental methodologies for their evaluation. We delve into the molecular pathways these compounds modulate, including DNA damage induction, apoptosis, and critical enzyme inhibition, to provide a field-proven perspective for professionals in drug discovery and development.

Introduction: The Isoquinoline Alkaloid Scaffold and the Significance of Bromination

Isoquinoline alkaloids are a large and diverse class of naturally occurring compounds that have been used in traditional medicine for their anti-inflammatory, antimicrobial, and analgesic properties.[2][3] In recent decades, their potent anticancer activities have garnered significant scientific interest. These compounds exert their effects through various mechanisms, such as inducing cell cycle arrest, apoptosis (programmed cell death), and autophagy.[1][4] The core molecular functions often involve direct binding to nucleic acids or proteins, inhibition of key enzymes, and epigenetic modulation.[2][3]

The quest for more potent and selective anticancer agents has led to the exploration of synthetic derivatives. The introduction of a bromine atom onto the isoquinoline (or the closely related quinoline) scaffold is a key strategy in this endeavor. Bromination significantly alters the molecule's physicochemical properties, including its lipophilicity, electron distribution, and steric profile. These changes can profoundly enhance its ability to interact with biological targets, leading to improved antiproliferative activity.[5][6] This guide will focus on these synthetically enhanced molecules and their promising role in cancer research.

Core Anticancer Mechanisms of Bromoisoquinolines

Bromoisoquinoline derivatives execute their anticancer effects through a multi-pronged approach, primarily targeting the fundamental processes of cell survival and proliferation. The core mechanisms involve inflicting catastrophic DNA damage, inhibiting essential cellular enzymes, and activating intrinsic cell death pathways.

Caption: High-level overview of the primary anticancer mechanisms of bromoisoquinolines.

DNA Damage and Inhibition of Repair

A primary mechanism of action for several brominated heterocyclic compounds is the induction of DNA damage. For instance, 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline (BMTQ), a related brominated heterocycle, has been shown to cause single-strand DNA breaks (ssDNA breaks) in human colon carcinoma cells.[7] This damage disrupts DNA replication and transcription, ultimately compromising cell viability.[8] The accumulation of irreparable DNA lesions is a potent trigger for apoptosis.[8][9]

Furthermore, some brominated compounds not only cause damage but may also inhibit the cellular machinery responsible for DNA repair.[10] This dual action creates a synergistic effect, overwhelming the cancer cell's ability to cope with genomic stress and pushing it towards cell death.